molecular formula C19H25BrN2O3 B13920227 tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13920227
M. Wt: 409.3 g/mol
InChI Key: HUSFIIUMKITQTA-UHFFFAOYSA-N
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Description

tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirocyclic oxindoles These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

The synthesis of tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. One efficient synthetic route involves the following steps:

    Formation of the spirocyclic core: This can be achieved through the cyclization of ethyl 2-oxindoline-5-carboxylate using Lewis acid catalysis.

    Introduction of the tert-butyl group: This step involves the use of tert-butyl hypochlorite and ethyl (methylthio) acetate, followed by treatment with triethylamine and dilute hydrochloric acid.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a base such as pyridine.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

    Hydrolysis: The ester group in the compound can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with biological activity.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atom and the spirocyclic structure may allow the compound to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as:

    Spiro[indoline-3,4’-piperidine] derivatives: These compounds share the spirocyclic core but may have different functional groups, leading to variations in their biological activity and chemical reactivity.

    tert-Butyl-substituted spiro compounds: The presence of the tert-butyl group can enhance the lipophilicity and stability of the compound, making it more suitable for certain applications.

    Brominated spiro compounds: The bromine atom can introduce unique reactivity and potential biological activity, distinguishing these compounds from their non-brominated counterparts.

The uniqueness of tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its combination of functional groups and spirocyclic structure, which can lead to a wide range of applications and reactivity profiles.

Properties

IUPAC Name

tert-butyl 1-acetyl-5-bromospiro[2H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O3/c1-13(23)22-12-19(15-11-14(20)5-6-16(15)22)7-9-21(10-8-19)17(24)25-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSFIIUMKITQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CCN(CC2)C(=O)OC(C)(C)C)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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